molecular formula C9H8INO2 B8437704 4-Iodo-3-methoxymethoxy-benzonitrile

4-Iodo-3-methoxymethoxy-benzonitrile

Cat. No. B8437704
M. Wt: 289.07 g/mol
InChI Key: TVVCTXRNCAZJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3-methoxymethoxy-benzonitrile is a useful research compound. Its molecular formula is C9H8INO2 and its molecular weight is 289.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-3-methoxymethoxy-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-3-methoxymethoxy-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

4-iodo-3-(methoxymethoxy)benzonitrile

InChI

InChI=1S/C9H8INO2/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-4H,6H2,1H3

InChI Key

TVVCTXRNCAZJAM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-hydroxy-4-iodobenzonitrile (500 mg, 2.04 mmol) and MOMCl (350 mg, 4.37 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) and cooled to 0° C. NaH (100 mg, 60% suspension in mineral oil, 2.5 mmol) is then added. The resulting mixture is allowed to stir at room temperature for 1 h before TLC analysis suggested the consumption of the starting iodide. Ether is then added and washed with H2O (3×20 mL) and brine. After drying over Na2SO4, the ether is removed and the residue is purified through chromatography to afford the desired MOM ether (570 mg, 96%). 1H NMR (300 MHz, CDCl3) δ 7.90 (1H, d, J=8.01 Hz), 7.32 (1H, d, J=1.7 Hz), 7.03 (1H, dd, J=8.01 and 1.71 Hz), 5.27 (2H, s), 3.51 (3H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two

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